1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound features two methoxy-substituted phenyl groups attached to a piperazine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 4-(4-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Strong nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine depends on its interaction with biological targets. It may act as a ligand for specific receptors or enzymes, modulating their activity. The methoxy groups and piperazine ring can influence its binding affinity and selectivity, affecting various molecular pathways involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
Uniqueness
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine is unique due to its specific substitution pattern on the phenyl rings and the presence of the piperazine moiety. This combination can result in distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-23-18-9-7-17(8-10-18)22-13-11-21(12-14-22)15-16-5-4-6-19(24-2)20(16)25-3/h4-10H,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJSAICAWOPPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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